[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone
Description
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone is a methanone derivative featuring a 4-chlorophenyl group, a hydroxypiperidine ring, and a pyrimidinylamino-substituted phenyl moiety.
Properties
Molecular Formula |
C22H21ClN4O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(pyrimidin-2-ylamino)phenyl]methanone |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-7-5-17(6-8-18)22(29)9-13-27(14-10-22)20(28)16-3-1-4-19(15-16)26-21-24-11-2-12-25-21/h1-8,11-12,15,29H,9-10,13-14H2,(H,24,25,26) |
InChI Key |
LKTPZEOZKNJZEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the attachment of the pyrimidine moiety. The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction using chlorobenzene and suitable reagents.
Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a coupling reaction with the piperidine intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)-4-hydroxypiperidino][3-(2-pyrimidinylamino)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of cell death.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core Methanone Scaffold: Central to all analogs.
- Substituent Variability : Differences in aromatic rings (chlorophenyl, fluorophenyl), heterocycles (piperidine, piperazine, pyrimidine), and functional groups (hydroxy, sulfonyl, alkoxy).
Table 1: Structural Analogs and Substituent Variations
Key Observations :
- The target compound’s hydroxypiperidino and pyrimidinylamino groups distinguish it from simpler analogs like Fenofibrate Impurity F .
- Piperazine/pyridine-containing analogs (e.g., ) exhibit lower molecular weights but lack the hydroxypiperidino moiety, which may influence solubility and target binding.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Pharmacological and Functional Insights
Antipsychotic and Enzyme Inhibition Potential:
- Mycobacterium tuberculosis Inhibitors : Analogs such as (R)-6 and (S)-19 with >95% optical purity and chlorophenyl groups show selective enzyme inhibition, suggesting the target compound could be optimized for similar applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
